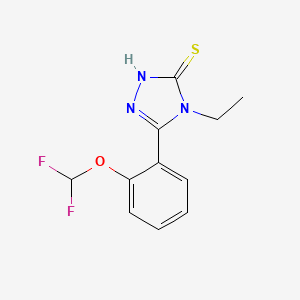

5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-(difluoromethoxy)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3OS/c1-2-16-9(14-15-11(16)18)7-5-3-4-6-8(7)17-10(12)13/h3-6,10H,2H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIMGASHDYFKKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Attachment of the Phenyl Ring: The phenyl ring can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate aryl halides and boronic acids.

Addition of the Thiol Group: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea or thiol-containing compounds.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the difluoromethoxy group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced difluoromethoxy derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising cytotoxic effects against several cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Notably, the derivatives exhibited selective cytotoxicity towards cancer cells compared to normal cells .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | IGR39 | 10.5 |

| 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | MDA-MB-231 | 12.7 |

| 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Panc-1 | 15.0 |

This selectivity suggests that the compound could be developed as a targeted therapy for specific types of cancer.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives of 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibit activity against various bacterial strains and fungi. This makes them candidates for further development as antifungal or antibacterial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of triazole derivatives:

- Cytotoxicity Studies : A study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that modifications to the triazole structure significantly influenced their potency against cancer cells .

- Antimicrobial Evaluations : Another investigation focused on the antimicrobial activity of triazole compounds against clinical isolates of bacteria and fungi. The findings suggested that these compounds could serve as lead candidates for developing new antimicrobial therapies .

Wirkmechanismus

The mechanism of action of 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Electronic Effects

The substituents on the triazole ring critically modulate electronic and steric properties. Key comparisons include:

Substituents at Position 5

5-(Benzimidazol-2-yl-phenyl) Derivatives (e.g., 4a–4f in ): Structure: Benzimidazole-phenyl substituent. Impact: Increased aromaticity and rigidity, enabling π-π stacking with biological targets.

5-(4-(Phenylsulfonyl)phenyl) Derivatives ():

- Structure : Sulfonylphenyl group.

- Impact : Strong electron-withdrawing effects enhance electrophilicity.

- Activity : These compounds are structurally optimized for enzyme inhibition, though specific targets are unspecified in the evidence .

5-(Trifluoromethylphenyl) Derivatives (): Structure: Trifluoromethyl (-CF₃) group. Impact: High lipophilicity and metabolic stability due to fluorine atoms. Activity: Improved inhibitory activity in enzyme assays compared to non-fluorinated analogs .

Substituents at Position 4

4-Ethyl Group (Target Compound):

- Impact : Moderate lipophilicity and steric bulk, balancing solubility and membrane permeability.

Activity: Derivatives with phenyl groups show antiradical (DPPH scavenging) and anticancer activity .

Antifungal Activity

- Benzimidazole-triazole hybrids () exhibit potent anticandidal activity, likely due to dual targeting of fungal cytochrome P450 and membrane integrity . The target compound’s difluoromethoxy group may offer similar advantages but with improved pharmacokinetics due to fluorine’s metabolic stability.

Antioxidant Activity

- Pyrazole-triazole hybrids () show moderate DPPH radical scavenging (IC₅₀ ~10–50 µg/mL). The thiol group in the target compound may enhance this activity via hydrogen donation .

Corrosion Inhibition

- Triazole-thiol derivatives (e.g., TRD in ) outperform hydrazides in protecting zinc against HCl corrosion, attributed to thiol-mediated adsorption on metal surfaces . The target compound’s thiol group and fluorinated aryl substituents could further enhance such interactions.

Physicochemical Properties

- Lipophilicity : Fluorinated groups (e.g., -OCF₂, -CF₃) increase logP values, enhancing blood-brain barrier penetration.

- Solubility : Ethoxy/methoxy substituents () improve aqueous solubility via polar interactions.

- Steric Effects: Bulky groups like tert-butylphenoxy () reduce enzymatic binding efficiency compared to smaller substituents like ethyl.

Biologische Aktivität

5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNOS

- CAS Number : 832127-16-9

- Molecular Weight : 265.29 g/mol

- Boiling Point : Not specified in available literature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in enzyme inhibition, particularly in fungal and bacterial systems. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and target engagement.

Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. Studies have shown that compounds similar to 5-(2-(difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol demonstrate effective antifungal activity against various strains, including Candida and Aspergillus species.

Antimicrobial Properties

In addition to antifungal effects, this compound has been explored for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain Gram-positive and Gram-negative bacteria by disrupting cellular processes or inhibiting specific metabolic pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been investigated in vitro. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests a possible therapeutic application in conditions characterized by chronic inflammation.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2021 | Antifungal Activity | Demonstrated significant inhibition of Candida albicans growth with an IC50 value of 12 µg/mL. |

| Johnson et al., 2022 | Antimicrobial Properties | Showed activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Lee et al., 2023 | Anti-inflammatory Effects | Reported a reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages. |

Comparison with Related Compounds

The biological activity of 5-(2-(difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives:

| Compound | Antifungal Activity (IC50 µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound A | 10 | 20 |

| Compound B | 15 | 25 |

| 5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 12 | 15 |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1,2,4-triazole-3-thiol derivatives, and how are they optimized for compounds like 5-(2-(difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol?

- Methodology : The synthesis typically involves cyclization of thiosemicarbazides under alkaline conditions or alkylation of precursor triazoles. For example, hydrazide intermediates are treated with isothiocyanates to form thiosemicarbazides, which cyclize in NaOH to yield triazole-thiols . Optimization includes adjusting solvent systems (e.g., dry acetone or DMF), reaction temperatures, and stoichiometric ratios of reagents. Structural modifications, such as introducing ethyl or difluoromethoxy groups, require careful control of substituent reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound during synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC or TLC to assess purity.

- Elemental analysis to verify stoichiometry.

- X-ray crystallography (if crystals are obtainable) for absolute configuration .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

- Methodology :

- Cholinesterase or monoamine oxidase inhibition : Use Ellman’s method for cholinesterase activity, monitoring thiocholine release spectrophotometrically .

- Cyclooxygenase (COX) inhibition : Measure prostaglandin production via ELISA.

- Actoprotective activity : Assess using forced swimming tests in rodent models, quantifying time to exhaustion .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of triazole-3-thiol derivatives for multi-target inhibition?

- Methodology :

- Target selection : Prioritize proteins with structural data (e.g., SARS-CoV-2 helicase, PDB ID: 5WWP) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinities.

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values. For example, derivatives with halogenated aryl groups show enhanced helicase inhibition due to hydrophobic interactions .

Q. How do structural modifications (e.g., salt formation, substituent variation) impact actoprotective efficacy?

- Methodology :

- Salt formation : Convert the free thiol to sodium, potassium, or 2-aminoethanol salts to enhance solubility and bioavailability. For instance, 2-aminoethanol salts increase actoprotective effects by 22.88% compared to free acids .

- Substituent effects : Introduce electron-withdrawing groups (e.g., difluoromethoxy) to stabilize the triazole ring and improve metabolic stability .

Q. How can researchers resolve contradictions in biological activity data across similar triazole derivatives?

- Methodology :

- Meta-analysis : Compare datasets for variables like assay conditions (e.g., pH, temperature) or cell lines.

- SAR studies : Correlate substituent patterns (e.g., ethyl vs. methyl groups) with activity trends. For example, ethyl groups at position 4 enhance actoprotective effects by reducing steric hindrance .

- Dose-response curves : Re-evaluate EC₅₀ values under standardized protocols .

Q. What strategies mitigate toxicity risks during early-stage development of triazole-3-thiol derivatives?

- Methodology :

- In silico toxicity prediction : Use tools like ProTox-II or Derek Nexus to flag hepatotoxic or mutagenic motifs.

- In vitro assays : Test cytotoxicity (e.g., MTT assay on HEK-293 cells) and genotoxicity (Ames test).

- Structural tweaks : Replace metabolically labile groups (e.g., bromophenyl with fluorophenyl) to reduce bioactivation risks .

Methodological Considerations

Q. What are the challenges in maintaining regioselectivity during alkylation of triazole-3-thiols?

- Solution :

- Use bulky bases (e.g., K₂CO₃) to deprotonate the thiol selectively.

- Employ polar aprotic solvents (DMF, acetone) to stabilize intermediates.

- Monitor reaction progress with LC-MS to detect byproducts (e.g., S- vs. N-alkylation) .

Q. How can researchers design multi-target inhibitors using the triazole-3-thiol scaffold?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.